(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
説明
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, or CPMIP for short, is a heterocyclic aromatic compound that has been studied for its potential medicinal applications. CPMIP is an important intermediate in the synthesis of many pharmaceuticals and biochemicals, and its structure is closely related to those of other biologically active compounds.
科学的研究の応用
A2B Adenosine Receptor Antagonists
This compound is a novel A2B adenosine receptor antagonist . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in biochemical processes like inflammation, immunity, and neurotransmission. As an antagonist, this compound can block the action of adenosine on its receptors, which can have various therapeutic implications.
Treatment of Asthma
The compound has been found useful in treating asthma . Asthma is a chronic disease that inflames and narrows the airways in the lungs. By acting as an A2B adenosine receptor antagonist, this compound can potentially reduce inflammation and relieve asthma symptoms.
Treatment of Diarrhea
This compound can also be used in the treatment of diarrhea . Diarrhea is a common condition that involves the frequent passing of loose or watery stools. It can be caused by various factors, including infections, certain medications, and diseases. The role of this compound in treating diarrhea could be linked to its action as an A2B adenosine receptor antagonist.
Gastrointestinal Disorders
The compound can be used in treating various gastrointestinal disorders . These disorders can affect any part of the gastrointestinal tract, including the esophagus, stomach, and intestines. The compound’s action as an A2B adenosine receptor antagonist can help regulate gastrointestinal function and alleviate symptoms of these disorders.
Immunological Disorders
This compound can be used in the treatment of immunological disorders . These are conditions that occur when the immune system does not function properly, either by attacking the body’s own cells (autoimmune diseases) or by failing to protect the body against diseases (immunodeficiency disorders). The compound’s action as an A2B adenosine receptor antagonist can help modulate the immune response and potentially alleviate symptoms of these disorders.
Neurological Disorders
The compound can also be used in the treatment of neurological disorders . These are diseases of the brain, spine, and the nerves that connect them. The compound’s action as an A2B adenosine receptor antagonist can help regulate neurosecretion and potentially alleviate symptoms of these disorders.
Cardiovascular Diseases
This compound can be used in the treatment of cardiovascular diseases . These are conditions that involve the heart or blood vessels and can include diseases such as coronary artery disease, heart failure, and stroke. The compound’s action as an A2B adenosine receptor antagonist can help regulate cell growth and apoptosis, which can be beneficial in treating these diseases.
Cellular Hyperproliferation and Apoptosis
The compound can be used in treating conditions due to cellular hyperproliferation and apoptosis . Hyperproliferation refers to the excessive growth or reproduction of cells, while apoptosis refers to programmed cell death. The compound’s action as an A2B adenosine receptor antagonist can help regulate these processes, which can be beneficial in treating diseases such as cancer.
特性
IUPAC Name |
[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,8,14H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGMJDYAHPBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。